molecular formula C14H23NO3S B13789085 1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate

1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate

Cat. No.: B13789085
M. Wt: 285.40 g/mol
InChI Key: JGOLWGBGFTUANW-UHFFFAOYSA-M
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Description

1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with ethyl bromide to form 1-ethyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of solvents to facilitate the reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the sulfonate group under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the conditions need to be carefully controlled to prevent over-oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-ethyl-1-methylpyrrolidin-1-ium hydroxide .

Scientific Research Applications

1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, such as proteins and nucleic acids, by disrupting their structure and function. This is achieved through electrostatic interactions and hydrogen bonding. In electrochemical applications, the compound facilitates the transfer of ions, enhancing the efficiency of devices like batteries and supercapacitors .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1-methylpyrrolidinium bromide
  • 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
  • Pyridinium p-toluenesulfonate

Uniqueness

1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate is unique due to its combination of the pyrrolidinium cation and the 4-methylbenzenesulfonate anion. This gives it a distinct set of properties, such as high thermal stability and the ability to dissolve a wide range of materials, making it particularly useful in various scientific and industrial applications .

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C7H16N.C7H8O3S/c1-3-8(2)6-4-5-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

JGOLWGBGFTUANW-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCCC1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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